molecular formula C13H11N7O2 B11482734 N-(4-acetylphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(4-acetylphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B11482734
M. Wt: 297.27 g/mol
InChI Key: XWZSAMUNWOFYQY-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.

    Coordination Chemistry: The compound’s triazole rings can act as ligands, making it useful in the synthesis of coordination compounds with interesting electrochemical and magnetic properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole rings can interact with metal ions, influencing the compound’s electrochemical properties and making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl: This compound also contains triazole rings and is used in the synthesis of metal-organic frameworks.

    Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Another triazole derivative used in coordination chemistry and materials science.

Uniqueness

N-(4-Acetylphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxamide groups, in addition to the triazole rings, make it versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11N7O2

Molecular Weight

297.27 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C13H11N7O2/c1-8(21)9-2-4-10(5-3-9)16-12(22)11-17-13(19-18-11)20-6-14-15-7-20/h2-7H,1H3,(H,16,22)(H,17,18,19)

InChI Key

XWZSAMUNWOFYQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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